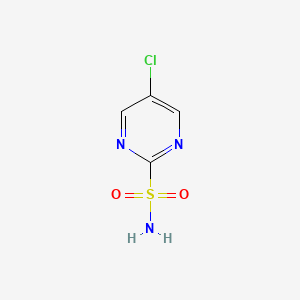

2-Pyrimidinesulfonamide, 5-chloro-

説明

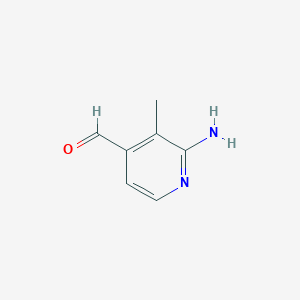

“2-Pyrimidinesulfonamide, 5-chloro-” is a chemical compound with the molecular formula C4H4ClN3O2S . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological compounds .

Synthesis Analysis

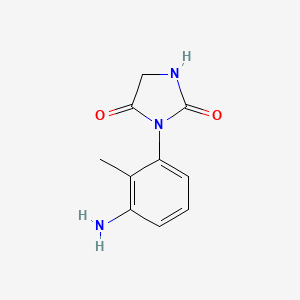

The synthesis of pyrimidine derivatives has been a topic of interest in organic chemistry due to their various chemical and biological applications . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis

The molecular structure of “2-Pyrimidinesulfonamide, 5-chloro-” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a sulfonamide group and a chlorine atom .Chemical Reactions Analysis

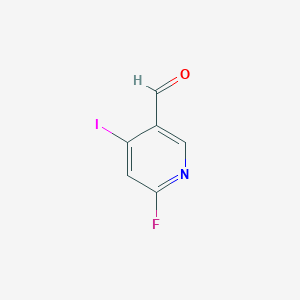

Pyrimidine derivatives have been shown to undergo various chemical reactions. For instance, a study reported the C2-arylation of pyrimidine derivatives via Pd-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Pyrimidinesulfonamide, 5-chloro-” include a molecular weight of 193.611 Da and a monoisotopic mass of 192.971268 Da .科学的研究の応用

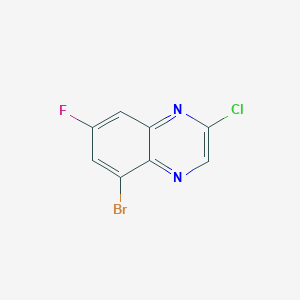

Pharmaceutical Synthesis

2-Pyrimidinesulfonamide derivatives are pivotal in the synthesis of various pharmaceutical compounds. The chloro group in 5-chloro-2-pyrimidinesulfonamide provides a reactive site for further chemical modifications, such as the Palladium-catalyzed Hiyama cross-couplings . This process allows for the efficient synthesis of C2-aryl pyrimidine derivatives, which are valuable in the development of new drugs .

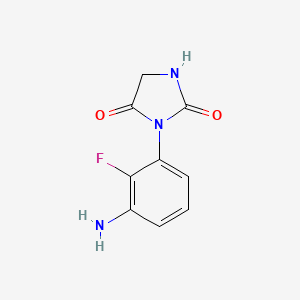

Antitumor Activity

The structural configuration of 5-chloro-2-pyrimidinesulfonamide plays a significant role in its antitumor properties. Research has shown that different isomers of this compound can inhibit the activity of PI3Kα kinase, a protein associated with cancer growth. The IC50 values, which indicate the effectiveness of the compound in inhibiting the kinase, are promising for its application in cancer treatment .

Enantiomer Synthesis and Analysis

The compound’s ability to exist in different enantiomeric forms (R- and S-isomers) allows for detailed stereochemical studies. These studies are crucial for understanding the compound’s interaction with biological systems, as the different isomers can have varying levels of efficacy and safety in therapeutic applications .

Kinase Inhibition

Beyond its antitumor activity, 5-chloro-2-pyrimidinesulfonamide derivatives have been identified as inhibitors of other kinases, such as phosphatidylinositol 4-kinase (PI4K). Kinase inhibitors are a significant class of drugs that can treat various diseases, including inflammatory disorders and certain types of cancer .

Organocatalysis

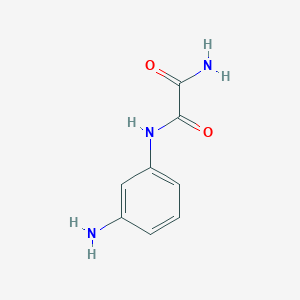

The sulfonamide group in the compound can facilitate (stereoselective) organocatalysis. This application is due to its capacity for forming hydrogen bonds and increasing acidity compared to the amide group. Such properties are beneficial in synthesizing complex organic molecules .

Chemical Research and Development

In chemical R&D, 5-chloro-2-pyrimidinesulfonamide serves as a core scaffold for synthesizing functionalized pyrimidine systems. Its reactions with various nucleophiles are assessed for developing new chemical entities with potential industrial applications .

Drug Design

The compound’s structural features make it a valuable fragment in drug design, particularly for creating novel drugs that require specific pharmacophore features. Its versatility in forming bonds and interactions with other molecules enhances its utility in medicinal chemistry .

Biological Activity Profiling

Due to its wide range of biological activities, including antibacterial, antiviral, antidiabetic, diuretic, and antithyroid activities, 5-chloro-2-pyrimidinesulfonamide is used in profiling the biological activity of new compounds. It serves as a reference point for comparing the efficacy and safety of new drug candidates .

作用機序

While the specific mechanism of action for “2-Pyrimidinesulfonamide, 5-chloro-” is not explicitly mentioned in the retrieved papers, pyrimidine derivatives have been found to exhibit various biological activities. For instance, some pyrimidine derivatives have shown anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .

将来の方向性

The future directions in the research of pyrimidine derivatives like “2-Pyrimidinesulfonamide, 5-chloro-” could involve further exploration of their synthesis methods, chemical reactions, and biological applications. The development of robust methods for the selective introduction of multiple functional groups into the pyrimidine scaffold is one area of interest .

特性

IUPAC Name |

5-chloropyrimidine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H,(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHICOZZSDYQDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloropyrimidine-2-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Propoxymethyl)cyclohexyl]acetic acid](/img/structure/B1381840.png)

![2-[4-(3-Methylpentyl)cyclohexyl]acetic acid](/img/structure/B1381842.png)

![5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione](/img/structure/B1381844.png)

![5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B1381847.png)